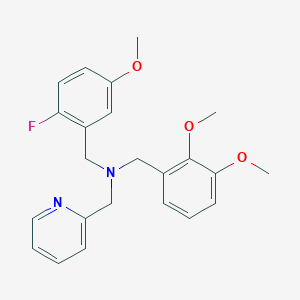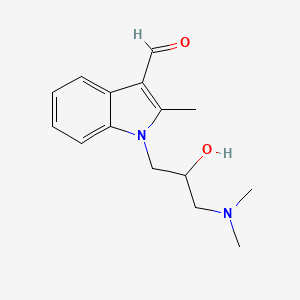
1-(3-Dimethylamino-2-hydroxy-propyl)-2-methyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
“1-(3-Dimethylamino-2-hydroxy-propyl)-2-methyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would require more detailed information such as an X-ray crystallography study or NMR data.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its boiling point, melting point, and other physical and chemical properties would require more specific experimental data .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
The compound has been studied for its synthesis and spectral properties. Acheson et al. (1979) explored the reduction of 2-nitrophenylacetaldehyde, which yielded unstable 1-hydroxyindole derivatives, including a 3-carbaldehyde form through the Vilsmeier reaction. This compound was further converted into various derivatives like 1-methoxy-NN-dimethyl-tryptamine and 3-dimethylaminomethyl derivatives. The study also discussed the ultraviolet, infrared, nuclear magnetic resonance, and mass spectra of these 1-hydroxyindole derivatives (Acheson et al., 1979).
Reactions and Interactions
Research by Wannebroucq et al. (2016) on 8-Dimethylaminonaphthalene-1-carbaldehyde, a structurally similar compound, demonstrated unique reactions and interactions at low temperatures, involving O-acylation and formation of N–C bonds. This study highlighted the potential for complex chemical interactions and the formation of new compounds through these processes (Wannebroucq et al., 2016).
Catalytic Applications
The compound's derivatives have been used in catalytic processes. For example, Kothandaraman et al. (2011) described a gold(I)-catalyzed cycloisomerization method to prepare 1H-indole-2-carbaldehydes. This method showcased the compound's utility in efficient and operationally simplistic reactions, yielding a wide variety of substrates (Kothandaraman et al., 2011).
Antimicrobial Activity
Indole-based chromene derivatives, synthesized from 2-phenyl-1H-indole-3-carbaldehyde, have been explored for antimicrobial activities. Kathrotiya and Patel (2012) reported the synthesis of these derivatives and their effectiveness against various bacteria and fungi, indicating potential applications in antimicrobial treatments (Kathrotiya & Patel, 2012).
Structural Studies
Studies on the structural aspects of related compounds, like 2-Hydroxy-5-[(E)-(1H-indol-3-ylmethylidene)azaniumyl]benzoate by Tahir and Shad (2010), have provided insights into the molecular configuration and interactions of these compounds, which can be crucial for understanding their chemical behavior and applications (Tahir & Shad, 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)-2-hydroxypropyl]-2-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-14(10-18)13-6-4-5-7-15(13)17(11)9-12(19)8-16(2)3/h4-7,10,12,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEFLNBBNQFDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(CN(C)C)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





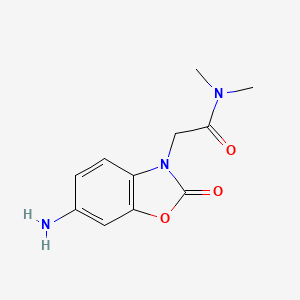
![({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163356.png)
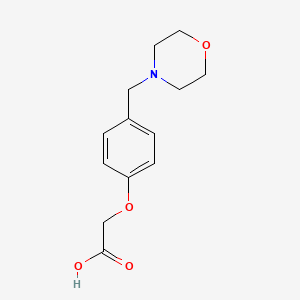
![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)
![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)
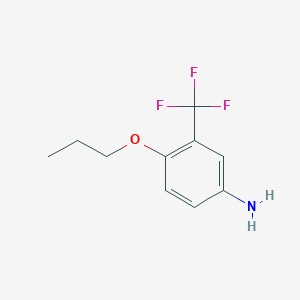
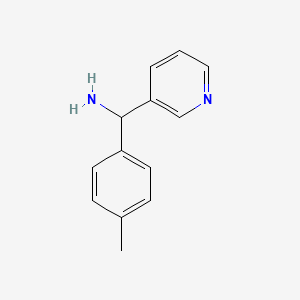
![2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B3163396.png)
![2-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B3163402.png)
![3-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B3163404.png)
